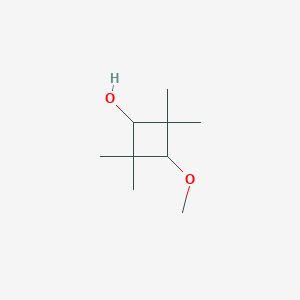
Coc1C(C)(C)C(O)C1(C)C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coc1C(C)(C)C(O)C1(C)C, also known as norcoclaurine or N-coumaroyl dopamine, is a naturally occurring alkaloid found in many plants, including the leaves of the Corydalis yanhusuo plant. It has been the focus of scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Transformations
Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. In the context of C1 molecules like CO, CO2, CH4, CH3OH, and HCHO, photocatalytic processes can facilitate the transformation into value-added multi-carbon (C2+) compounds . These transformations are crucial for the chemical industry and energy production, as they allow for the creation of ethylene, propylene, ethanol, and ethylene glycol from simple carbon sources under mild and environmentally benign conditions.
Electrocatalytic Conversions
Electrocatalysis can enable the activation and controllable C–C coupling of C1 molecules. The compound could potentially be used in electrocatalytic systems to convert major C1 molecules into C2+ compounds . This is particularly significant for renewable energy applications where the conversion of CO2 to fuels and chemicals is a promising approach for carbon recycling, offering sustainable environmental and economic benefits.
C–C Coupling Reactions
C–C coupling reactions are fundamental to organic synthesis, allowing the formation of complex molecules from simpler ones. The subject compound could be involved in catalyzing these reactions, especially in the formation of C2+ compounds from C1 feedstocks. This application is vital for synthesizing pharmaceuticals, agrochemicals, and polymers .
CO2 Reduction Reactions
The reduction of CO2 into more valuable chemicals and fuels is a key area of research in addressing climate change. The compound could serve as a catalyst or part of a catalyst system in electrochemical CO2 reduction reactions (CO2RR), converting CO2 into C2+ fuels or chemicals powered by renewable electricity .
Eigenschaften
IUPAC Name |
3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGLREVJRBTNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1OC)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

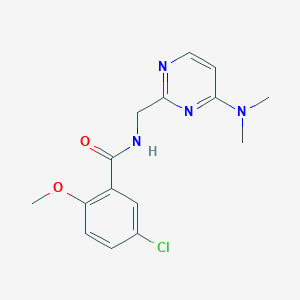

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)
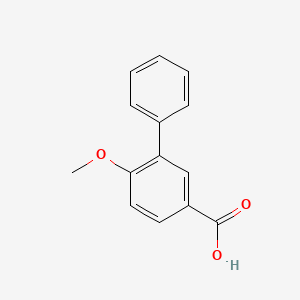
![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)
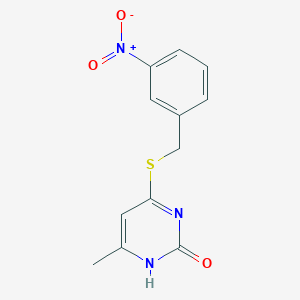


![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)

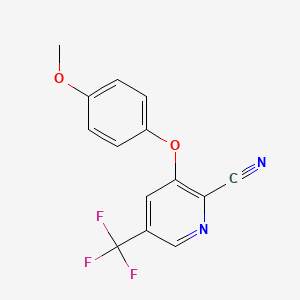
![Racemic-(4R,5R)-Tert-Butyl 4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B2876883.png)